Cyclohexyldiphenylphosphine Oxide: A Comprehensive Technical Guide
Cyclohexyldiphenylphosphine Oxide: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclohexyldiphenylphosphine oxide (CDPPO) is an organophosphorus compound with the chemical formula C₁₈H₂₁OP.[1][2][3] It is characterized by a phosphorus atom double-bonded to an oxygen atom and single-bonded to a cyclohexyl group and two phenyl groups.[4] This technical guide provides a detailed overview of the molecular structure, formula, and key physicochemical properties of CDPPO, along with experimental protocols for its characterization. While not prominently featured in signaling pathways, its utility as a ligand in catalysis and coordination chemistry is noteworthy.[4]
Molecular Structure and Formula
The molecular structure of cyclohexyldiphenylphosphine oxide consists of a central phosphorus atom with a tetrahedral geometry. The phosphorus atom is bonded to one cyclohexyl ring, two phenyl rings, and one oxygen atom.
Chemical Formula: C₁₈H₂₁OP[1][2][3]
IUPAC Name: [cyclohexyl(phenyl)phosphoryl]benzene[3]
CAS Number: 13689-20-8[1][2][3]
Molecular Weight: 284.33 g/mol [5][6]
SMILES: O=P(C1CCCCC1)(c2ccccc2)c3ccccc3[3]
InChI Key: ICVUZKQDJNUMKC-UHFFFAOYSA-N[2][3]
Below is a diagram illustrating the molecular structure of cyclohexyldiphenylphosphine oxide.
Caption: 2D representation of the molecular structure of cyclohexyldiphenylphosphine oxide.
Physicochemical and Crystallographic Data
The following tables summarize key quantitative data for cyclohexyldiphenylphosphine oxide.
| Property | Value | Reference |
| Molecular Formula | C₁₈H₂₁OP | [1][2][3] |
| Molecular Weight | 284.33 g/mol | [5][6] |
| Melting Point | 168-172 °C | [5][6] |
| Appearance | White to off-white solid | [4] |
| Solubility | Soluble in toluene | [5][6] |
Crystallographic data for the cyclohexyldiphenylphosphine oxide ligand has been determined from the crystal structure of 5-cyclohexyl-1,3-diphenyl-1,3,5-diazaphosphinan-5-one.[1][4]
| Bond | Length (Å) | Angle | Degrees (°) |
| P=O | 1.492(2) | O-P-C(cyclohexyl) | 113.8(1) |
| P-C(cyclohexyl) | 1.817(3) | O-P-C(phenyl1) | 113.3(1) |
| P-C(phenyl1) | 1.805(3) | O-P-C(phenyl2) | 112.9(1) |
| P-C(phenyl2) | 1.807(3) | C(cyclohexyl)-P-C(phenyl1) | 105.1(1) |
| C(cyclohexyl)-P-C(phenyl2) | 106.3(1) | ||
| C(phenyl1)-P-C(phenyl2) | 104.5(1) |
Experimental Protocols
Synthesis of Cyclohexyldiphenylphosphine Oxide
A common method for the synthesis of cyclohexyldiphenylphosphine oxide is the oxidation of the corresponding phosphine, cyclohexyldiphenylphosphine.
Materials:
-
Cyclohexyldiphenylphosphine
-
Hydrogen peroxide (30% aqueous solution)
-
Acetone
-
Dichloromethane
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Dissolve cyclohexyldiphenylphosphine in acetone in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution in an ice bath.
-
Slowly add a stoichiometric amount of 30% hydrogen peroxide solution dropwise to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the acetone using a rotary evaporator.
-
Dissolve the residue in dichloromethane and transfer it to a separatory funnel.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude cyclohexyldiphenylphosphine oxide can be purified by recrystallization from a suitable solvent system, such as ethanol or a mixture of dichloromethane and hexanes.
Characterization Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Dissolve a sample of cyclohexyldiphenylphosphine oxide in deuterated chloroform (CDCl₃). The spectrum will typically show multiplets in the aromatic region (δ 7.4-7.8 ppm) corresponding to the phenyl protons and a series of multiplets in the aliphatic region (δ 1.2-2.5 ppm) for the cyclohexyl protons.
-
¹³C NMR: A CDCl₃ solution of the compound will show aromatic carbon signals in the range of δ 128-133 ppm and aliphatic carbon signals for the cyclohexyl group between δ 25-38 ppm.
-
³¹P NMR: The ³¹P NMR spectrum in CDCl₃ will exhibit a single resonance characteristic of a phosphine oxide, typically in the range of δ 30-40 ppm.
Mass Spectrometry (MS):
-
Electrospray Ionization (ESI-MS): Dissolve the sample in a suitable solvent like methanol or acetonitrile. The mass spectrum will show a prominent peak for the protonated molecule [M+H]⁺ at m/z 285.
Infrared (IR) Spectroscopy:
-
Acquire the IR spectrum of the solid sample using a KBr pellet or as a thin film. A strong absorption band characteristic of the P=O stretching vibration will be observed in the region of 1150-1200 cm⁻¹.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the synthesis and characterization of cyclohexyldiphenylphosphine oxide.
Caption: A generalized workflow for the synthesis and characterization of cyclohexyldiphenylphosphine oxide.
Conclusion
Cyclohexyldiphenylphosphine oxide is a well-characterized organophosphorus compound with established structural features. This guide provides essential data and experimental frameworks for its synthesis and analysis. While its direct role in drug development and biological signaling pathways is not currently prominent, its utility as a ligand and synthetic intermediate underscores its importance in chemical research. The provided protocols and data serve as a valuable resource for scientists working with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Phosphine oxide, cyclohexyldiphenyl- | CymitQuimica [cymitquimica.com]
- 3. Cyclohexyldiphenylphosphine oxide | C18H21OP | CID 83664 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. journals.iucr.org [journals.iucr.org]
- 5. 13689-20-8 CAS MSDS (CYCLOHEXYLDIPHENYLPHOSPHINE OXIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. CYCLOHEXYLDIPHENYLPHOSPHINE OXIDE CAS#: 13689-20-8 [amp.chemicalbook.com]
